molecular formula C7H12ClNO2 B13185400 Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate

Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13185400
M. Wt: 177.63 g/mol
InChI Key: NMTBGSPHDMYOLO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, known for its biological activity.

    Pyrrolizine: Another nitrogen-containing heterocycle with diverse applications.

    Prolinol: A derivative of pyrrolidine with significant medicinal properties.

Uniqueness: Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the chlorine atom and the ester group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 4-chloro-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12ClNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3

InChI Key

NMTBGSPHDMYOLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)Cl)C(=O)OC

Origin of Product

United States

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